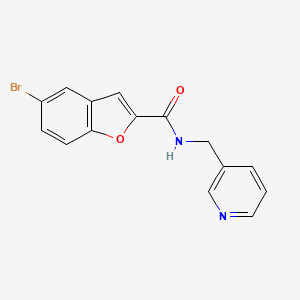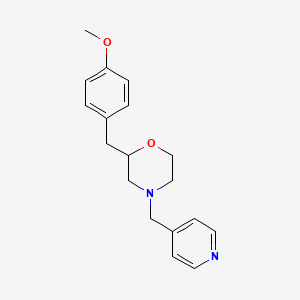![molecular formula C23H26N4O B6012995 N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine](/img/structure/B6012995.png)
N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. This compound works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones that regulate blood glucose levels. DPP-4 inhibitors have gained popularity in recent years due to their efficacy and safety profile.
Mécanisme D'action
N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors work by inhibiting the enzyme N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine, N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors increase the levels of these hormones, which in turn stimulate insulin secretion, reduce glucagon secretion, and slow gastric emptying. These actions ultimately lead to improved glucose control in diabetic patients.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors have several biochemical and physiological effects that contribute to their therapeutic efficacy. These effects include:
- Increased insulin secretion: GLP-1 and GIP stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. By inhibiting N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine, N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors increase the levels of these hormones, which in turn stimulate insulin secretion and improve glucose control.
- Reduced glucagon secretion: GLP-1 and GIP also inhibit glucagon secretion from pancreatic alpha cells. By inhibiting N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine, N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors increase the levels of these hormones, which in turn reduce glucagon secretion and further improve glucose control.
- Slowed gastric emptying: GLP-1 and GIP also slow gastric emptying, which reduces the rate of glucose absorption from the gut and further improves glucose control.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors have several advantages and limitations for lab experiments. Some of the advantages include:
- High specificity: N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors are highly specific for the N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine enzyme, which reduces the risk of off-target effects.
- Minimal toxicity: N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors have a favorable safety profile with minimal toxicity.
- Easy to administer: N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors are available in oral formulations, which makes them easy to administer in lab experiments.
Some of the limitations include:
- Limited solubility: N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors have limited solubility in water, which can make them difficult to work with in lab experiments.
- High cost: N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors can be expensive, which may limit their use in lab experiments.
- Limited availability: Some N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors may be difficult to obtain due to limited availability.
Orientations Futures
There are several future directions for research on N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors. Some of these include:
- Combination therapy: N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors may be used in combination with other antidiabetic drugs to improve glucose control and reduce the risk of complications.
- Cardiovascular outcomes: Further studies are needed to determine the long-term cardiovascular outcomes of N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors.
- Mechanisms of action: Further studies are needed to elucidate the mechanisms of action of N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors and their effects on other physiological systems.
- Safety in special populations: Further studies are needed to determine the safety and efficacy of N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors in special populations such as pregnant women and children.
- New drug development: Further research is needed to develop new and more effective N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors for the treatment of type 2 diabetes.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors involves the reaction of 1-(4-(1H-pyrazol-1-yl)benzoyl)piperidine with 3,4-dimethylaniline in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors have been extensively studied for their potential therapeutic applications in type 2 diabetes. Several clinical trials have shown that N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors can effectively lower blood glucose levels, improve insulin sensitivity, and reduce the risk of cardiovascular complications in diabetic patients. Additionally, N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors have been shown to have a favorable safety profile with minimal side effects.
Propriétés
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-(4-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-17-6-9-20(15-18(17)2)25-21-5-3-13-26(16-21)23(28)19-7-10-22(11-8-19)27-14-4-12-24-27/h4,6-12,14-15,21,25H,3,5,13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMDEDDDRPWMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6012916.png)

![(4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone](/img/structure/B6012924.png)

![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B6012938.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6012941.png)
![1-(4-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6012954.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B6012956.png)
![2-[4-(cyclohexylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6012964.png)
![2,4-dihydroxy-3-methylbenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6012991.png)
![(3-fluoro-4-methoxyphenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6013009.png)

![2-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6013022.png)